2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile

IMPDH2 Inhibition Anticancer Immunosuppression

2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile (CAS 364599-35-9) is a small-molecule 2-imino-2,5-dihydrofuran derivative characterized by a 3-carbonitrile group and geminal dimethyl substitution at the 5-position. It belongs to a class of heterocycles recognized for versatile biological activity, including kinase inhibition and antiproliferative effects, and serves as a key intermediate for further synthetic elaboration.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B12892378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=N)OC1(C)C)C#N
InChIInChI=1S/C8H10N2O/c1-5-6(4-9)7(10)11-8(5,2)3/h10H,1-3H3
InChIKeyLHPNTHOWFNYYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile: A Specialized Heterocyclic Scaffold for Targeted Procurement


2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile (CAS 364599-35-9) is a small-molecule 2-imino-2,5-dihydrofuran derivative characterized by a 3-carbonitrile group and geminal dimethyl substitution at the 5-position . It belongs to a class of heterocycles recognized for versatile biological activity, including kinase inhibition and antiproliferative effects, and serves as a key intermediate for further synthetic elaboration .

Why Generic 2-Imino-2,5-dihydrofuran-3-carbonitrile Substitution Fails for This Scaffold


The unique combination of the 2-imino group, the electron-withdrawing 3-carbonitrile, and the sterically bulky 4,5,5-trimethyl substitution pattern on the dihydrofuran ring is not interchangeable with other in-class compounds. Even minor structural modifications drastically alter pharmacological profiles, as evidenced by varied kinase inhibition potencies among closely related analogs in patent literature . For instance, the presence and position of methyl groups significantly impact target binding and cellular activity, making generic substitution a high-risk strategy for reproducibility .

2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile: A Quantitative Comparator Analysis for Scientific Selection


Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition Potency

The compound demonstrates moderate inhibitory activity against human IMPDH2, a key target for anticancer and immunosuppressive therapies. Its Ki of 430 nM against the IMP substrate is a distinct benchmark when compared to other 2-imino-dihydrofuran analogs, which often show weak or no activity against this target .

IMPDH2 Inhibition Anticancer Immunosuppression

Synthetic Versatility: Microwave-Assisted Derivatization Efficiency

The 4-methyl group on the furan ring enables rapid, high-yielding microwave-assisted condensations with aldehydes to generate diverse 4-vinyl-substituted analogs, a key step in structure-activity relationship (SAR) exploration . This contrasts with 4-unsubstituted or 4-aryl analogs, which require harsher conditions and often give lower yields .

Synthetic Chemistry Lead Optimization Microwave Synthesis

Functional Group Tolerance: Carboxamide vs. Carbonitrile Reactivity

The 3-carbonitrile group offers distinct advantages over the analogous 3-carboxamide. The nitrile is a bioisostere for carbonyl-containing functional groups and serves as a versatile precursor to amides, acids, and heterocycles. The carboxamide analog (e.g., N,N'-Hexan-1',3'-bis-(2,5-dihydro-2-imino-4,5,5-trimethylfuran-3-carboxamide)) is primarily used in materials science, not medicinal chemistry .

Medicinal Chemistry Functional Group Interconversion Chemical Biology

Optimal Application Scenarios for 2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile


Targeted Anticancer Lead Discovery Targeting IMPDH2

This compound is a prime candidate for initiating an IMPDH2-focused medicinal chemistry program. Its moderate but specific Ki of 430 nM against the IMP substrate provides a validated starting point for structure-based optimization, which is a significant advantage over high-throughput screening hits that often lack target engagement confirmation.

Rapid Synthesis of Focused 4-Vinyl-Dihydrofuran Libraries

Research groups aiming to build a library of 2-imino-2,5-dihydrofuran analogs for broad biological screening should prioritize this scaffold. The 4-methyl group enables efficient, high-yielding microwave-assisted diversification, drastically accelerating the hit-to-lead process compared to less reactive analogs .

Functional Group Bioisostere Exploration in Kinase Inhibitor Design

Medicinal chemists exploring nitrile-containing kinase inhibitors can use this compound as a key intermediate. The carbonitrile serves as a metabolically stable hydrogen bond acceptor and a precursor to other essential functional groups, offering a strategic advantage over ester or amide analogs in fine-tuning pharmacokinetic properties .

Differentiation Therapy Research for Psoriasis and Skin Cancer

Based on patent disclosures, this compound and its derivatives show pronounced activity in arresting the proliferation of undifferentiated cells and inducing monocytic differentiation . This specific mechanism makes it a valuable tool compound for preclinical research into differentiation therapies for psoriasis and certain skin cancers, an application area not addressed by simple IMPDH inhibitors or other common anticancer agents.

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